molecular formula C20H18N6O5S3 B2804847 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 476275-24-8

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2804847
CAS No.: 476275-24-8
M. Wt: 518.58
InChI Key: ZYQHOOXPQZBNGL-UHFFFAOYSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a sulfamoyl-benzamide derivative featuring a bis(2-cyanoethyl)sulfamoyl group linked to a benzamide scaffold and a 6-sulfamoyl-substituted benzothiazole moiety. This compound’s structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O5S3/c21-9-1-11-26(12-2-10-22)34(30,31)15-5-3-14(4-6-15)19(27)25-20-24-17-8-7-16(33(23,28)29)13-18(17)32-20/h3-8,13H,1-2,11-12H2,(H2,23,28,29)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQHOOXPQZBNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the sulfamoyl groups and the benzamide moiety. Common reagents used in these reactions include sulfur-containing compounds, nitriles, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Purification methods like crystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate for treating diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the sulfamoyl group, benzothiazole ring, and benzamide core. These modifications significantly alter properties such as solubility, melting points, and biological activity. Below is a detailed comparison:

Substituent Variations on the Sulfamoyl Group

  • 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (): Replacing cyanoethyl with methoxyethyl groups increases hydrophilicity due to ether oxygen atoms. Molecular weight: 481.6 g/mol (similar to the target compound), but higher solubility in polar solvents .
  • 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) (): The benzyl(methyl)sulfamoyl group reduces polarity compared to cyanoethyl, favoring membrane permeability. Demonstrated antifungal activity against C. albicans, suggesting sulfamoyl derivatives with aromatic substituents may target fungal thioredoxin reductase .

Benzothiazole Ring Modifications

  • 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide (): The 3-ethyl-6-methyl substitution on the benzothiazole ring increases lipophilicity (XLogP3: 2.8 vs. ~2.5 for the target compound).
  • Higher topological polar surface area (151 Ų) compared to non-methoxy analogs, suggesting improved solubility .

Benzamide Core Derivatives

  • (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) (): Fluorination at the para position increases metabolic stability and electron-withdrawing effects. Melting point: 236–237°C (higher than most cyanoethyl derivatives), correlating with crystalline packing efficiency .
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Replacing sulfamoyl with phenoxy reduces hydrogen-bonding capacity but improves lipophilicity. Reported 129% bioactivity in growth modulation assays, though the exact mechanism remains unclear .

Data Tables for Comparative Analysis

Table 1: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Melting Point (°C) Topological PSA (Ų)
Target Compound ~515.6 ~2.5 Not reported ~150
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide 481.6 2.8 Not reported 145
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide 405.4 1.9 236–237 127
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide 481.6 2.8 Not reported 151

Key Findings and Implications

  • Cyanoethyl vs. Methoxyethyl Substituents: Cyanoethyl groups confer higher polarity and metabolic stability, whereas methoxyethyl enhances aqueous solubility .
  • Benzothiazole Modifications : Electron-withdrawing groups (e.g., sulfamoyl, chloro) improve binding to biological targets, while alkyl groups (e.g., ethyl, methyl) optimize lipophilicity .
  • Antifungal Activity : Sulfamoyl derivatives with aromatic or heterocyclic substituents (e.g., LMM5) show promise as antifungal agents, likely due to enzyme inhibition .

Biological Activity

The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzamide core with a sulfamoyl group and two cyanoethyl chains attached to it. The presence of a benzothiazole moiety enhances its pharmacological potential. The structural formula can be represented as follows:

C22H20N6O4S2\text{C}_{22}\text{H}_{20}\text{N}_{6}\text{O}_{4}\text{S}_{2}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Ring : This is achieved by the condensation of 2-aminothiophenol with appropriate reagents under basic conditions.
  • Introduction of Benzamide Core : The benzothiazole derivative is reacted with 4-aminobenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Attachment of Sulfamoyl Groups : The sulfamoyl groups are introduced through nucleophilic substitution reactions.

Summary Table of Synthesis Steps

StepReaction TypeDescription
1CondensationFormation of the benzothiazole ring
2CouplingIntroduction of the benzamide core
3SubstitutionAttachment of sulfamoyl groups

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. Studies suggest that the unique arrangement of substituents enhances its binding affinity to specific targets, which can lead to various pharmacological effects:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Properties : The benzothiazole derivatives are known for their anticancer effects, potentially through the inhibition of specific cancer cell growth pathways.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant tumor growth inhibition in xenograft models, indicating potential as an anticancer agent .
  • Inhibition of Enzymatic Activity : Research has shown that related compounds can inhibit histone deacetylases (HDACs), which are crucial in cancer biology. This suggests that this compound may also have similar inhibitory effects .
  • Binding Studies : Techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) have been employed to study the interactions between this compound and biological targets, revealing insights into its mechanism of action .

Summary Table of Biological Activities

Activity TypeEffect DescriptionReference
AntimicrobialSignificant activity against various pathogens
AnticancerInhibition of tumor growth in xenograft models
Enzymatic InhibitionPotential inhibition of HDACs and other enzymes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfamoylation of the benzamide core and coupling with the benzothiazole moiety. Critical steps include:

  • Sulfamoylation : Introducing the bis(2-cyanoethyl)sulfamoyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Coupling : Amide bond formation between the sulfamoylbenzamide and 6-sulfamoylbenzothiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization : Reaction yields depend on temperature control, solvent polarity, and stoichiometric ratios. For example, excess sulfamoyl chloride improves substitution efficiency but risks byproduct formation .

Q. Which functional groups in this compound are critical for its biological activity?

  • Methodological Answer :

  • Sulfamoyl groups : Implicated in enzyme inhibition (e.g., carbonic anhydrase) via coordination with metal ions in active sites .
  • Benzothiazole moiety : Enhances cellular permeability and targets kinases or DNA repair pathways .
  • Cyanethyl groups : Improve solubility and modulate electronic effects on the sulfamoyl group .
  • Validation : Structure-activity relationship (SAR) studies via systematic substitution of these groups can isolate their contributions .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) .
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR to verify substituent positions and coupling efficiency .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting enzyme inhibition IC₅₀ values)?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments under uniform conditions (pH, temperature, substrate concentration) to eliminate variability .
  • Comparative Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently of assay conditions .
  • Structural Analysis : X-ray crystallography or molecular docking to identify binding pose discrepancies caused by crystal packing or solvent effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfamoyl or benzothiazole moieties to enhance solubility .
  • Formulation : Use cyclodextrin-based encapsulation or lipid nanoparticles to improve aqueous stability .
  • SAR Adjustments : Replace cyanoethyl groups with polar substituents (e.g., hydroxyl or amine) while maintaining electronic properties .

Q. How can computational modeling predict off-target interactions of this compound?

  • Methodological Answer :

  • Pharmacophore Mapping : Use tools like Schrödinger’s Phase to identify shared features with known inhibitors of unrelated targets .
  • Molecular Dynamics (MD) : Simulate binding to non-target proteins (e.g., cytochrome P450 enzymes) to assess metabolic stability .
  • Machine Learning : Train models on databases like ChEMBL to predict toxicity profiles based on structural fingerprints .

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